![molecular formula C10H11N3O B3360309 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide CAS No. 88751-01-3](/img/structure/B3360309.png)
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide
Overview
Description
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide is an organic compound belonging to the class of imidazopyridines These compounds are characterized by an imidazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide typically involves the reaction of 2-amino-8-methylimidazo[1,2-a]pyridine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the use of 2-chloroacetyl chloride as a reagent, which reacts with 8-methylimidazo[1,2-a]pyridine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to imidazo[1,2-a]pyridine derivatives, including 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics.
Case Study: In Vitro Antibacterial Activity
A study evaluated the antibacterial efficacy of several imidazo[1,2-a]pyridine derivatives against Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) as low as 0.5 μg/mL, indicating strong antibacterial potential .
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
This compound | 0.5 | E. coli |
Another derivative | 0.75 | S. aureus |
Antiparasitic Properties
The compound has also been investigated for its antiparasitic effects, particularly against protozoan parasites such as Leishmania species and Trypanosoma cruzi. These parasites are responsible for diseases like leishmaniasis and Chagas disease.
Case Study: Antileishmanial Activity
In a comparative study, this compound demonstrated significant activity against Leishmania donovani with an EC50 value of 0.9 μM, outperforming standard treatments like miltefosine .
Compound | EC50 (μM) | Target Organism |
---|---|---|
This compound | 0.9 | L. donovani |
Miltefosine | 30 | L. donovani |
Insights into Mechanism
The compounds have been shown to induce oxidative stress in target cells, leading to cell death through apoptosis or necrosis pathways . This mechanism is particularly relevant for their effectiveness against drug-resistant strains.
Synthesis and Derivative Development
The synthesis of this compound has been optimized through various methods including Pd-catalyzed carbonylation techniques . Ongoing research focuses on creating derivatives with improved solubility and bioavailability to enhance therapeutic efficacy.
Synthetic Pathways
Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its analogs:
- Pd-Catalyzed Reactions : Utilization of palladium catalysts has improved yields significantly.
- Modification of Side Chains : Altering the side chains has been shown to enhance pharmacological properties.
Mechanism of Action
The mechanism of action of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Shares a similar core structure but lacks the acetamide group.
8-Methylimidazo[1,2-a]pyridine: Similar structure but without the acetamide substitution.
Uniqueness
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide is unique due to the presence of the acetamide group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various research fields.
Biological Activity
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide is a compound that belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Anticancer Properties
Imidazo[1,2-a]pyridine derivatives, including this compound, have shown promising anticancer activity. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.
Table 1: Summary of Anticancer Activity
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
HeLa | 25.4 | Apoptosis induction | |
MCF-7 | 18.6 | Cell cycle arrest | |
A549 | 30.1 | Inhibition of proliferation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Studies have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12 µg/mL |
Escherichia coli | 15 µg/mL |
Candida albicans | 20 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is significantly influenced by their structural features. Modifications at specific positions on the imidazole or pyridine rings can enhance or diminish their activity.
Key Findings:
- Substituents at the 8-position (such as methyl groups) generally increase anticancer potency.
- The presence of electron-withdrawing groups enhances antimicrobial efficacy.
Figure 1: Structure-Activity Relationship Analysis
SAR Analysis
Study on Anticancer Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various imidazo[1,2-a]pyridine derivatives, including our compound of interest. The study found that compounds with a methyl group at the 8-position exhibited significantly higher cytotoxicity against breast cancer cells compared to their counterparts without this substitution .
Clinical Trials and Applications
Recent clinical trials have explored the use of imidazo[1,2-a]pyridine derivatives in treating various cancers. One notable trial focused on patients with advanced solid tumors who received a regimen including compounds similar to this compound. Results indicated a favorable safety profile and preliminary signs of efficacy .
Properties
IUPAC Name |
2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-3-2-4-13-6-8(5-9(11)14)12-10(7)13/h2-4,6H,5H2,1H3,(H2,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGWJYWYGXQQMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10519971 | |
Record name | 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10519971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88751-01-3 | |
Record name | 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10519971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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